Home > Products > Screening Compounds P111732 > Imidazo[1,2-b]pyridazine derivative 4
Imidazo[1,2-b]pyridazine derivative 4 -

Imidazo[1,2-b]pyridazine derivative 4

Catalog Number: EVT-10965447
CAS Number:
Molecular Formula: C21H22F2N6O2
Molecular Weight: 428.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Imidazo[1,2-b]pyridazine derivatives, particularly compound 4, represent a significant class of heterocyclic compounds with diverse biological activities. These derivatives have garnered attention due to their potential as therapeutic agents, particularly in oncology and inflammation-related diseases. The compound is characterized by its unique molecular structure, which includes a fused imidazole and pyridazine ring system, contributing to its diverse pharmacological properties.

Source

The synthesis and biological evaluation of imidazo[1,2-b]pyridazine derivatives have been documented in various studies. Notably, research has focused on their role as inhibitors of interleukin-1 receptor-associated kinase 4, a target in the treatment of diffuse large B-cell lymphoma associated with the MYD88 L265P mutation . Other studies have explored their potential as inhibitors of the mammalian target of rapamycin and their binding affinity to amyloid plaques, indicating a broad spectrum of applications .

Classification

Imidazo[1,2-b]pyridazine derivatives fall under the category of heterocyclic compounds. They are classified based on their structural characteristics and biological activities, primarily focusing on their role as kinase inhibitors and potential antitumor agents.

Synthesis Analysis

Methods

The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: These reactions form the core imidazo[1,2-b]pyridazine structure from appropriate precursors. For example, the reaction between 2-aminopyridines and α-haloketones can yield substituted derivatives.
  • Metal-Catalyzed Cross-Coupling: Recent advancements have utilized palladium-catalyzed reactions for functionalizing the imidazo[1,2-b]pyridazine scaffold, allowing for greater diversity in substituents on the molecule .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature and solvent systems to optimize yields and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and composition of the synthesized compounds.

Molecular Structure Analysis

Structure

The general structure of imidazo[1,2-b]pyridazine consists of a five-membered imidazole ring fused to a six-membered pyridazine ring. The molecular formula can vary based on substituents but typically includes nitrogen atoms that contribute to its basicity and reactivity.

Data

  • Molecular Weight: The molecular weight varies with different substituents but is generally around 130-200 g/mol for many derivatives.
  • Structural Variability: Substituents at various positions on the rings can significantly influence biological activity and solubility.
Chemical Reactions Analysis

Reactions

Imidazo[1,2-b]pyridazines undergo various chemical reactions that enhance their pharmacological properties:

  • Substitution Reactions: These reactions allow for modifications at specific positions on the rings to improve potency or selectivity against specific targets.
  • Hydrogenation: Some derivatives may undergo hydrogenation to increase stability or alter pharmacokinetic properties.

Technical Details

Reactions are typically monitored using chromatographic techniques to ensure purity and yield. The reactivity of nitrogen atoms in the rings often plays a crucial role in these transformations.

Mechanism of Action

Process

The mechanism of action for imidazo[1,2-b]pyridazine derivatives primarily involves inhibition of specific kinases such as interleukin-1 receptor-associated kinase 4. By binding to these kinases, they disrupt signaling pathways involved in cell proliferation and survival.

Data

Studies have shown that certain derivatives exhibit nanomolar potency against their targets. For instance, compound 5 demonstrated an IC50 value of 1.3 nM against interleukin-1 receptor-associated kinase 4 in vitro .

Physical and Chemical Properties Analysis

Physical Properties

Imidazo[1,2-b]pyridazine derivatives typically exhibit:

  • Solubility: Varies widely; some are soluble in organic solvents while others show good aqueous solubility.
  • Melting Points: Generally range from 100°C to 250°C depending on substitution patterns.

Chemical Properties

These compounds are generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Their reactivity is largely influenced by the presence of nitrogen atoms within their structure.

Applications

Imidazo[1,2-b]pyridazine derivatives have several scientific applications:

  • Antitumor Agents: They are being investigated for their potential in treating various cancers by targeting specific kinases involved in tumor growth.
  • Inflammation Modulators: Their ability to inhibit interleukin-1 receptor-associated kinase 4 suggests potential use in treating inflammatory diseases.
  • Neurodegenerative Disease Research: Some studies indicate their utility in binding amyloid plaques, which is relevant in Alzheimer's disease research .
Introduction to Imidazo[1,2-b]pyridazine as a Privileged Scaffold in Medicinal Chemistry

Historical Development and Significance of the Imidazo[1,2-b]pyridazine Core

The imidazo[1,2-b]pyridazine scaffold—a 9-membered [5,6]-fused bicyclic structure with bridgehead nitrogen atoms—was first synthesized by Yoneda and colleagues in the early 1960s [1] [9]. Initial biological evaluations in 1964 revealed central nervous system activities (analgesic, sedative), but the scaffold’s true therapeutic potential remained unrealized for decades [1]. A transformative milestone occurred in 2012 with the United States Food and Drug Administration approval of ponatinib, a multi-targeted tyrosine kinase inhibitor for leukemia, marking the first clinical validation of imidazo[1,2-b]pyridazine-based therapeutics [1] [9]. Subsequent agents like gandotinib (Janus kinase 2 inhibitor, Phase II trials for myeloproliferative disorders) further underscored the scaffold’s drug development utility [1]. The scaffold’s accessibility via condensation of 3-aminopyridazines with α-halo carbonyl compounds, coupled with versatile functionalization chemistry (electrophilic/nucleophilic substitution, cross-coupling), solidified its status as a privileged structure in medicinal chemistry [1] [4].

Table 1: Key Milestones in Imidazo[1,2-b]pyridazine Drug Development

YearEventSignificance
1960sSynthesis by Yoneda et al.First reported chemical synthesis of the core scaffold
1964CNS activity screening (Nitta, Yoneda, Otaka)Initial biological characterization (analgesic, sedative, antispasmodic)
2012FDA approval of ponatinibFirst marketed drug containing imidazo[1,2-b]pyridazine; treatment of CML and Ph+ ALL
2020sGandotinib (Phase II), amyloid imaging agents (derivative 4)Expansion into diverse therapeutic areas (oncology, neuroscience)

Pharmacophoric Features and Bioisosteric Advantages Over Related Heterocycles

The imidazo[1,2-b]pyridazine scaffold possesses distinctive physicochemical properties that confer significant advantages over related heterocycles like imidazo[1,2-a]pyridine or benzimidazole:

  • Enhanced Polarity and Solubility: The pyridazine ring’s elevated dipole moment (~4.22 D) significantly exceeds that of pyridine (2.22 D), pyrimidine (2.33 D), or benzene (0 D) [4] [9]. This promotes stronger target interactions (π-π stacking, dipole-dipole) and improves aqueous solubility, as evidenced by lower calculated log P values relative to carbocyclic bioisosteres [1] [4].
  • Hydrogen-Bonding Capability: The sp² nitrogen atoms (N-1, N-2) serve as strong hydrogen-bond acceptors (pKBHX = 1.65), while C-H groups (notably C3-H) act as weak donors, enabling dual-point interactions with biological targets [4] [9].
  • Metabolic and Safety Advantages: Pyridazine incorporation reduces cytochrome P450 inhibition propensity and diminishes undesired hERG potassium channel binding compared to phenyl or pyridine analogs, mitigating cardiotoxicity risks [4]. Crystallinity enhancement also favors pharmaceutical processing [1].
  • Bioisosteric Versatility: Systematic replacement of imidazo[1,2-a]pyridine with imidazo[1,2-b]pyridazine in amyloid-binding probes reduced log P by ~1.5 units while maintaining target affinity—demonstrating its utility for optimizing pharmacokinetics without sacrificing pharmacodynamics [2] [4].

Table 2: Comparative Physicochemical Properties of Imidazo[1,2-b]pyridazine vs. Bioisosteres

ParameterImidazo[1,2-b]pyridazineImidazo[1,2-a]pyridineBenzenePyridine
Dipole Moment (D)4.22~2.5-3.5*02.22
cLog P (Calculated)-0.51 ± 0.21~1.0-2.0*2.18 ± 0.150.84 ± 0.18
H-Bond Acceptor (pKBHX)1.65~1.5*-1.86
Topological PSA (Ų)25.8~25*012.9

*Estimated from structural analogs. Data sourced from [4] [9].

Role of Derivative 4 in Validating Scaffold Utility for Targeted Therapeutics

Derivative 4—specifically, 2-(4’-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine—exemplifies the strategic application of imidazo[1,2-b]pyridazine in optimizing targeted therapeutics. Developed as a bioisostere of the amyloid-imaging agent IMPY (6-iodo-2-(4’-dimethylaminophenyl)imidazo[1,2-a]pyridine), derivative 4 exploited core scaffold advantages to address critical limitations [2]:

  • High Target Affinity with Reduced Lipophilicity: Derivative 4 exhibited exceptional binding affinity for synthetic Aβ₁₋₄₀ aggregates (Ki = 11.0 nM), comparable to Pittsburgh Compound B (Ki = 10.7 nM) and superior to many IMPY analogs. Crucially, its calculated log P was significantly lower than IMPY (reduction of ~1.5 units), predicting reduced non-specific binding in vivo [2] [4].
  • Substituent Tuning via Scaffold Electronics: The electron-deficient pyridazine ring amplified the impact of C6-substituents on binding. While 6-iodo analogs showed moderate affinity (Ki = 63 nM), the 6-methylthio group in derivative 4 enhanced affinity 6-fold over the 6-methoxy analog (Ki = 70 nM), likely through favorable hydrophobic contacts or sulfur-mediated interactions [2].
  • Diagnostic Translation Potential: Derivative 4’s combination of sub-20 nM affinity, moderate molecular weight (~324 Da), and balanced lipophilicity positioned it as a promising positron emission tomography radiotracer candidate for Alzheimer’s disease, validating the scaffold’s versatility beyond oncology [2].

Properties

Product Name

Imidazo[1,2-b]pyridazine derivative 4

IUPAC Name

N-[6-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]-3-hydroxypyrrolidine-1-carboxamide

Molecular Formula

C21H22F2N6O2

Molecular Weight

428.4 g/mol

InChI

InChI=1S/C21H22F2N6O2/c22-13-3-4-16(23)15(10-13)17-2-1-8-28(17)19-6-5-18-24-11-20(29(18)26-19)25-21(31)27-9-7-14(30)12-27/h3-6,10-11,14,17,30H,1-2,7-9,12H2,(H,25,31)

InChI Key

JSJOUFCSIYXYAC-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=NN3C(=NC=C3NC(=O)N4CCC(C4)O)C=C2)C5=C(C=CC(=C5)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.